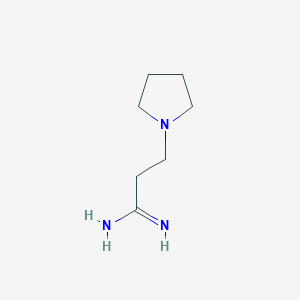
3-(Pyrrolidin-1-yl)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-1-yl)propanimidamide is a chemical compound characterized by a pyrrolidine ring attached to a propanimidamide group
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of propanimidamide with pyrrolidine under specific conditions, such as using a suitable catalyst and controlling the temperature and pressure.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation products may include carboxylic acids or ketones.
Reduction products can include amines or alcohols.
Substitution products can vary widely based on the reagents used.
Scientific Research Applications
3-(Pyrrolidin-1-yl)propanimidamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.
Biology: The compound may be used in studying biological systems and interactions with biomolecules.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-(Pyrrolidin-1-yl)propanimidamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their attached groups.
Propanimidamide derivatives: These compounds have similar amide groups but differ in their ring structures.
Uniqueness: 3-(Pyrrolidin-1-yl)propanimidamide is unique due to its specific combination of the pyrrolidine ring and propanimidamide group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H15N3 |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylpropanimidamide |
InChI |
InChI=1S/C7H15N3/c8-7(9)3-6-10-4-1-2-5-10/h1-6H2,(H3,8,9) |
InChI Key |
WPAUVAAMLBOQQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















